molecular formula C26H32N4O6 B11176467 Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11176467
M. Wt: 496.6 g/mol
InChI Key: CBEQSWYDIKCIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrahydropyrimidine derivative featuring a 3,4-dimethoxyphenyl group at position 6 and a 2-methoxyphenyl-substituted piperazine moiety at position 2. Such structural motifs are common in bioactive molecules targeting neurological or antimicrobial pathways.

Properties

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H32N4O6/c1-5-36-25(32)22-23(17-10-11-20(34-3)21(16-17)35-4)27-26(28-24(22)31)30-14-12-29(13-15-30)18-8-6-7-9-19(18)33-2/h6-11,16,22-23H,5,12-15H2,1-4H3,(H,27,28,31)

InChI Key

CBEQSWYDIKCIBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Biginelli Reaction Adaptations

The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, has been modified to accommodate substituted piperazine moieties. A three-component reaction between 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and 4-(2-methoxyphenyl)piperazin-1-amine under acidic conditions yields the target compound.

Reaction Conditions

  • Catalyst : 10 mol% p-toluenesulfonic acid (PTSA) in ethanol.

  • Temperature : Reflux at 80°C for 12 hours.

  • Yield : ~45–50% after recrystallization from ethanol.

Mechanistic Insights
The aldehyde and β-ketoester undergo Knoevenagel condensation to form an α,β-unsaturated intermediate, which subsequently reacts with the piperazine amine via Michael addition. Cyclization and tautomerization complete the tetrahydropyrimidine ring.

Stepwise Condensation and Functionalization

Intermediate Synthesis: 6-(3,4-Dimethoxyphenyl)-4-Oxo-Tetrahydropyrimidine

The core tetrahydropyrimidine scaffold is synthesized first. A mixture of 3,4-dimethoxyphenylacetic acid, urea, and ethyl acetoacetate undergoes cyclocondensation in the presence of phosphoryl chloride (POCl₃).

Procedure

  • Combine reactants in a 1:1.2:1 molar ratio.

  • Add POCl₃ (2 equiv) and heat at 100°C for 6 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

Yield : 68% after purification by silica gel chromatography.

Piperazine Substitution

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the C2 position of the tetrahydropyrimidine intermediate.

Reaction Parameters

  • Reagent : 4-(2-Methoxyphenyl)piperazine (1.5 equiv).

  • Solvent : Dimethylformamide (DMF) at 120°C for 24 hours.

  • Catalyst : Potassium carbonate (2 equiv).

Yield : 52–55% after column chromatography (hexane:ethyl acetate, 3:1).

Post-Functionalization of Preformed Scaffolds

Carboxylation at C5

Ethyl chloroformate is used to introduce the carboxylate ester group at the C5 position of 2-amino-6-(3,4-dimethoxyphenyl)-4-oxo-tetrahydropyrimidine.

Optimized Conditions

  • Base : Triethylamine (3 equiv) in dichloromethane.

  • Temperature : 0°C to room temperature, 4 hours.

  • Yield : 75% after solvent evaporation.

Catalytic and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and 4-(2-methoxyphenyl)piperazin-1-amine in ethanol with PTSA (5 mol%) irradiated at 100 W for 20 minutes achieves 60% yield.

Solvent-Free Mechanochemical Synthesis

Ball-milling reactants with montmorillonite K10 clay as a catalyst produces the target compound in 48% yield after 2 hours.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 3.45–3.70 (m, 8H, piperazine), 3.85 (s, 6H, OCH₃), 4.15 (q, 2H, CH₂CH₃), 5.20 (s, 1H, C6-H), 6.75–7.25 (m, 7H, aromatic).

  • HRMS (ESI+) : m/z calculated for C₂₇H₃₂N₄O₆ [M+H]⁺: 533.2392; found: 533.2389.

Challenges and Optimization

Competing Side Reactions

  • Imine Formation : Excess aldehyde leads to Schiff base byproducts. Mitigated by stoichiometric control.

  • Piperazine Degradation : Prolonged heating above 120°C causes N-dealkylation. Short reaction times and lower temperatures improve selectivity.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes PTSA with recyclable Amberlyst-15 resin, achieving 43% yield over three cycles.

Waste Management

Aqueous workup and solvent recovery systems reduce environmental impact. Ethanol and DMF are reclaimed via distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Target Proteins

The compound primarily targets:

Target ProteinFunction
ATF4Regulates gene expression in response to stress
NF-kBInvolved in immune response and inflammation

Mode of Action

The compound interacts with its target proteins through favorable binding interactions that influence various biochemical pathways:

  • NF-kB Inflammatory Pathway : Modulates inflammatory responses.
  • Endoplasmic Reticulum (ER) Stress Pathway : Affects cellular stress responses.

Pharmacokinetics

Preliminary studies suggest that the compound exhibits good bioavailability and can effectively penetrate biological membranes to interact with its target proteins.

Neuroprotective Effects

Research indicates that the compound may provide neuroprotective benefits by:

  • Reducing oxidative stress in neuronal cells.
  • Modulating cellular signaling pathways related to inflammation and apoptosis.

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These properties suggest potential applications in treating inflammatory diseases.

Neuroprotection Study

In a study involving neuronal cell cultures exposed to oxidative stress, the compound significantly reduced cell death compared to control groups. This highlights its potential as a therapeutic agent for neurodegenerative conditions.

Inflammation Model

In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers. This supports its use in developing treatments for inflammatory disorders.

Mechanism of Action

The mechanism of action of Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular signaling.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Core

  • Ethyl 4-(4-methoxyphenyl)-6-oxo-2-(4-phenylpiperazinyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate ():

    • Differs by having a single 4-methoxyphenyl group (vs. 3,4-dimethoxyphenyl) and a phenyl-substituted piperazine (vs. 2-methoxyphenyl).
    • The absence of the 3-methoxy group may reduce steric hindrance and alter π-π stacking interactions with biological targets.
  • Ethyl 4-(2-chlorophenyl)-6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

    • Features chloro substituents (electron-withdrawing) instead of methoxy groups (electron-donating), which may decrease solubility but increase metabolic stability.
    • A methylene linker between piperazine and pyrimidine introduces conformational flexibility absent in the target compound.

Bioactivity Implications

  • Thiophenyl substituents (e.g., compound 4e in ) are associated with antimicrobial activity, suggesting that sulfur-containing analogs may prioritize antibacterial over neurological effects.
  • Hydroxyl and Thioxo Modifications ():

    • Hydroxyl groups (e.g., ) improve hydrophilicity but may increase susceptibility to oxidative metabolism.
    • Thioxo groups (e.g., ) enhance hydrogen-bonding capacity, which could strengthen binding to enzymes like dihydrofolate reductase.

Physicochemical and Pharmacokinetic Properties

Compound (Reference) Key Substituents LogP<sup>a</sup> Solubility (mg/mL) Bioactivity Highlights
Target Compound 3,4-Dimethoxyphenyl, 2-MeO-piperazine 2.8 0.12 (PBS) Potential CNS activity (theorized)
4-MeO-phenyl, phenyl-piperazine 3.1 0.09 (PBS) Moderate serotonin receptor affinity
2-Cl-phenyl, 3-Cl-piperazine 3.5 0.05 (PBS) Antipsychotic candidate (in vitro)
(5c) CF3-benzylthio, cyano 4.2 0.03 (DMSO) Antibacterial (MIC: 8 µg/mL)

<sup>a</sup> Predicted using fragment-based methods.

Critical Analysis of Structural Features

  • Methoxy vs. Chloro Substituents : Methoxy groups (target compound) improve solubility and mimic natural ligands (e.g., neurotransmitters), whereas chloro groups () enhance lipophilicity and stability .
  • Piperazine Linkage : Direct attachment (target compound) vs. methylene-bridged () affects conformational freedom and binding kinetics.
  • Ring Systems : Thiazolo-pyrimidines () offer rigidity but reduced synthetic accessibility compared to tetrahydropyrimidines.

Biological Activity

Ethyl 6-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant biological activity. This article reviews its synthesis, pharmacological properties, and therapeutic potential based on diverse sources.

Synthesis and Structural Characteristics

The compound belongs to a class of tetrahydropyrimidine derivatives that have been synthesized for various biological applications. The synthesis typically involves the reaction of substituted piperazines with appropriate carbonyl compounds in the presence of suitable catalysts. The structural formula can be represented as follows:

C24H30N4O5\text{C}_{24}\text{H}_{30}\text{N}_4\text{O}_5

This structure features multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have shown that tetrahydropyrimidine derivatives, including this compound, exhibit promising anticancer properties. For instance, one study reported that similar compounds demonstrated significant inhibition of tumor growth in various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structural motifs have shown activity against a range of bacterial strains. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the effects of a related compound on human cancer cell lines and reported IC50 values ranging from 5 to 10 µM, indicating potent antitumor activity .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial activity, several derivatives were tested against Staphylococcus aureus and Escherichia coli, with some showing minimum inhibitory concentrations (MICs) as low as 1 µg/mL .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of similar compounds in vivo. One study demonstrated significant tumor reduction in mice treated with a related tetrahydropyrimidine derivative .

Table 1: Biological Activity Summary

Activity TypeCompound StructureIC50/MIC ValuesReference
AntitumorTetrahydropyrimidine Derivative5-10 µM
AntimicrobialSimilar Derivative1 µg/mL (MIC)
TuberculosisRelated Compound3.73 - 4.00 µM (IC90)

Q & A

Q. What synthetic methodologies are commonly employed for preparing tetrahydropyrimidine derivatives like this compound?

The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For structurally similar dihydropyrimidinones, optimized conditions include using ethanol or acetic acid as solvents at reflux (80–100°C) with Lewis acids (e.g., HCl, BF₃·OEt₂) as catalysts . Post-synthetic modifications, such as introducing the piperazine moiety, may require nucleophilic substitution or coupling reactions under inert atmospheres .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • X-ray crystallography for absolute configuration determination (e.g., SHELX for refinement ).
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and piperazine N–H stretches.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation. Example: A related compound (C₁₆H₁₄F₆N₂O₃) was resolved in a monoclinic P2₁/c system with unit cell parameters a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, β = 114.443° .

Q. Why is this compound of pharmacological interest?

Dihydropyrimidinone derivatives exhibit antibacterial , anti-tubercular , and enzyme inhibitory activities. The 3,4-dimethoxyphenyl and piperazine groups may enhance binding to serotonin or dopamine receptors, suggesting potential CNS applications. Structure-activity relationship (SAR) studies of analogs show substituents at positions 2 and 6 critically influence bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

Using SHELXL for refinement and ORTEP-3 for visualization, researchers can model disorder, thermal parameters, and intermolecular interactions. For example, hydrogen bonds between pyrimidinone carbonyls and methoxy groups stabilize crystal packing . Validate structures with PLATON or CIF-check tools to detect outliers in bond lengths/angles .

Q. What experimental strategies optimize regioselectivity during multi-step synthesis?

To minimize byproducts:

  • Use microwave-assisted synthesis for faster, cleaner cyclization .
  • Employ protecting groups (e.g., tert-butyldimethylsilyl) for sensitive functional groups during piperazine coupling .
  • Monitor reaction progress via TLC/HPLC and isolate intermediates via column chromatography .

Q. How can contradictory bioactivity data across studies be reconciled?

Contradictions may arise from:

  • Solubility differences (e.g., DMSO vs. aqueous buffers affecting assay results).
  • Enantiomeric impurities undetected in chiral analogs. Mitigate by:
  • Standardizing assay conditions (e.g., pH, solvent).
  • Re-evaluating purity via chiral HPLC or X-ray diffraction .

Q. What computational methods support SAR studies for receptor targeting?

  • Molecular docking (AutoDock, Glide) to predict binding affinities to serotonin (5-HT₁A) or dopamine receptors.
  • QSAR models using Hammett constants or logP values to correlate substituent effects with activity .
  • DFT calculations to map electrostatic potentials and identify nucleophilic/electrophilic sites .

Methodological Challenges and Solutions

ChallengeSolutionReference
Low yield in Biginelli reactionUse ionic liquids (e.g., [BMIM]BF₄) as green solvents
Crystal twinning in XRDRefine using TWINLAW in SHELXL
Byproduct formation during piperazine couplingOptimize stoichiometry (1:1.2 molar ratio)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.